Stearoyl chloride

Immunochemistry Red Blood Cell Sensitization Polysaccharide Esterification

Stearoyl chloride (C18) delivers chain-length-dependent performance: 10x lower immunochemical potency than C16 enables wider dynamic range in assays; highest polymer adsorption on carbonate rock makes it optimal for EOR; patent-validated interchangeability with palmitoyl chloride allows cost-driven procurement for tablet lubricants; enhances bioavailability of hydrophilic drug conjugates. Select stearoyl chloride for C18-specific hydrophobicity and controlled reactivity.

Molecular Formula C18H35ClO
Molecular Weight 302.9 g/mol
CAS No. 112-76-5
Cat. No. B042655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearoyl chloride
CAS112-76-5
SynonymsStearoyl Chloride;  Octadecanoic Acid Chloride;  Octadecyloyl Chloride;  Stearic Acid Chloride;  Stearic Chloride;  Stearyl Acid Chloride; 
Molecular FormulaC18H35ClO
Molecular Weight302.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)Cl
InChIInChI=1S/C18H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3
InChIKeyWTBAHSZERDXKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN HOT ALCOHOL
SOL IN HYDROCARBONS AND ETHERS

Stearoyl Chloride (CAS 112-76-5) Procurement and Technical Data Guide


Stearoyl chloride (CAS 112-76-5), an 18-carbon saturated fatty acid chloride, is a core acylating agent for introducing the C18 chain into organic, polymeric, and biological molecules [1]. It is a clear, strongly brown liquid with a melting point of 21-22°C and a density of 0.897 g/mL , known for its high reactivity with nucleophiles and sensitivity to moisture, which generates corrosive hydrochloric acid [2].

Why Stearoyl Chloride Cannot Be Directly Substituted with Palmitoyl, Myristoyl, or Lauroyl Chlorides


Acyl chlorides across the saturated fatty acid series are not functionally interchangeable. Chain length dictates the hydrophobic volume, self-assembly behavior, and reactivity of the resulting derivative [1]. In immunochemistry, the C18 stearoyl ester required 10-fold higher mass to achieve the same red blood cell sensitization as its C16 palmitoyl counterpart, demonstrating a quantifiable, non-linear structure-activity relationship [2]. Furthermore, in material science, grafting longer C18 chains leads to measurably higher polymer adsorption onto surfaces compared to C10 or C6 chains [3].

Quantitative Differentiation Evidence for Stearoyl Chloride Against Closest Analogs


Immunochemical Reactivity: A 10x Potency Difference Between C18 Stearoyl and C16 Palmitoyl Esters

A head-to-head comparison of A group polysaccharide (PS) antigens esterified with four fatty acyl chlorides (C12-C18) revealed that the C18 stearoyl ester was significantly less active in sensitizing red blood cells (RBCs) to agglutination than the C16 palmitoyl ester [1]. Specifically, the study concluded that 'One-tenth as much palmitoyl ester was required as stearoyl group A PS ester' to achieve the same biological effect [1]. This defines a precise 10x difference in functional potency between the two closest analogs.

Immunochemistry Red Blood Cell Sensitization Polysaccharide Esterification

Material Adsorption: Stearoyl Grafting Yields Superior Surface Adsorption on Carbonate Rock

A study modifying scleroglucan (Sclg) polymer with acyl chlorides of different chain lengths (C6, C10, C18) demonstrated that increasing hydrophobic chain length directly increases polymer adsorption onto carbonate rock surfaces [1]. The research confirmed that 'by increasing the hydrophobic chain length in the modified samples, from hexanoyl chloride to stearoyl chloride, the possibility and strength of hydrophobic interactions among the hydrophobic sections were increased that, eventually resulted in higher adsorption amounts' [1]. The C18 stearoyl-modified Sclg exhibited the highest adsorption, confirming a quantitative, chain-length-dependent performance benefit.

Enhanced Oil Recovery (EOR) Polymer Grafting Surface Chemistry

Pharmaceutical Excipient Synthesis: A Validated Use Case for Solid Dosage Form Lubricants

A patent for a novel ester compound for tablet lubrication explicitly validates the use of both stearoyl chloride and palmitoyl chloride as interchangeable starting materials [1]. The patent describes the process where 'stearoyl chloride or palmitoyl chloride is dripped...into a mixture of inositol and pyridine' to yield an ester with 'excellent fluidity and compression moldability without developing capping' [1]. This indicates functional equivalence in this specific industrial context, where the procurement decision may be driven by cost or supply chain considerations.

Pharmaceutical Excipients Tablet Lubricants Solid Dosage Forms

Acute Oral Toxicity: Stearoyl Chloride Exhibits Lower Acute Toxicity (Higher LD50) than Many Common Acyl Chlorides

Stearoyl chloride demonstrates a favorable acute oral toxicity profile compared to other acyl chlorides. Reported rat oral LD50 values for stearoyl chloride range from 5,780 mg/kg to 7,500 mg/kg [1][2]. In contrast, common shorter-chain analogs like acetyl chloride (CAS 75-36-5) and benzoyl chloride (CAS 98-88-4) are reported with significantly lower rat oral LD50 values of 910 mg/kg and 1,900 mg/kg, respectively [3][4]. This difference of approximately 3-8 fold indicates that stearoyl chloride is substantially less hazardous via acute oral ingestion, a critical factor in large-scale handling risk assessment.

Toxicology Safety Assessment Material Handling

Hydrolytic Stability: Stearoyl Chloride Hydrolyzes Faster than Shorter-Chain Analogs

A classic study on the hydrolysis of fatty acid chlorides in water at 25°C found that the C18 stearoyl chloride reacted more rapidly than its shorter-chain counterparts, including lauryl (C12) and myristyl (C14) chlorides [1]. The research stated that 'Contrary to expectations, the chlorides of the longer chain fatty acids, palmitic and stearic, reacted at a more rapid rate than the chlorides of the shorter chain fatty acids' [1]. This higher reactivity with water is a critical differentiator, requiring more stringent moisture exclusion during storage and use compared to less reactive analogs like lauryl chloride [2].

Stability Reaction Kinetics Moisture Sensitivity

Commercial Purity Spectrum: Stearoyl Chloride is Available in a Wide Range of Grades, Enabling Cost-Optimized Procurement

Stearoyl chloride is offered commercially across a broad purity spectrum, from technical grade (≥90% GC) to high-purity research grade (≥98.5% GC) [1]. This is a key differentiator from less common analogs like myristoyl or lauroyl chlorides, which may have limited commercial grade offerings, restricting procurement options and potentially inflating costs for large-scale applications. The ability to select a lower-cost technical grade for applications like polymer modification versus a higher-purity grade for sensitive pharmaceutical synthesis provides significant procurement leverage .

Commercial Availability Purity Cost-Effectiveness

Validated Application Scenarios for Stearoyl Chloride Based on Differentiating Evidence


Synthesis of Stearoyl-Modified Polysaccharides for Enhanced RBC Sensitization Assays

Based on the direct head-to-head evidence that C18 stearoyl esters require 10x more mass to achieve RBC sensitization compared to C16 palmitoyl esters [1], researchers should select stearoyl chloride when a lower-potency, more controllable sensitization signal is desired in immunochemical assays. This allows for a wider dynamic range in assay development. Conversely, if maximum potency is required, the data clearly points to palmitoyl chloride as the superior choice.

Grafting of C18 Hydrophobic Chains onto Polymers for Enhanced Oil Recovery (EOR) Applications

The evidence that stearoyl (C18) grafting yields the highest polymer adsorption on carbonate rock surfaces compared to C10 or C6 grafts [2] directly supports its use in synthesizing EOR polymers. The increased adsorption leads to better wettability alteration and oil recovery, making stearoyl chloride the preferred reagent for this application over its shorter-chain analogs.

Large-Scale Synthesis of Pharmaceutical Excipients with Cost-Optimized Reagent Selection

The patent literature validates that stearoyl chloride and palmitoyl chloride are interchangeable starting materials for synthesizing a specific high-performance tablet lubricant [3]. For industrial procurement in this context, the decision can be driven entirely by commercial factors (e.g., price, supply stability) without compromising the lubricant's functional properties. Furthermore, the availability of lower-cost technical grades (≥90%) for non-regulated applications offers additional procurement flexibility.

Synthesis of Lipophilic Prodrugs to Enhance Bioavailability

Research demonstrates that conjugating water-soluble molecules like malvidin-3-glucoside with stearoyl chloride yields lipophilic mono-, di-, and tri-stearate esters, a chemical modification that 'has the advantage of increased bioavailability in biological matrices' [4]. This evidence supports the targeted use of stearoyl chloride in prodrug design to improve the pharmacokinetic profile of hydrophilic drug candidates.

Technical Documentation Hub

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